

Replicating Published Findings on OG-L002 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG-L002 hydrochloride

Cat. No.: B10764183

[Get Quote](#)

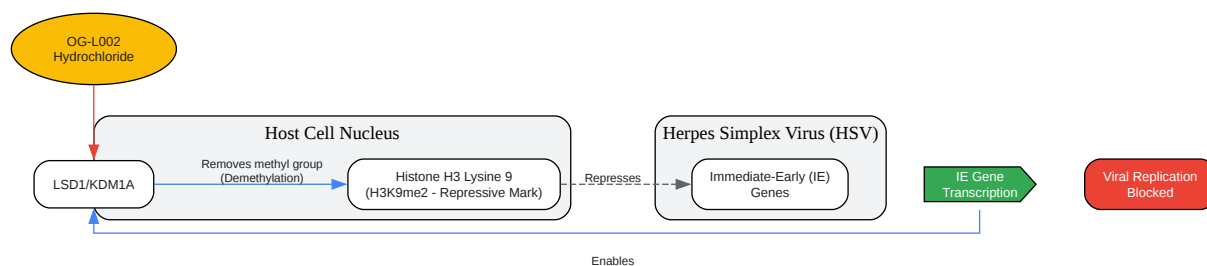
For Researchers, Scientists, and Drug Development Professionals

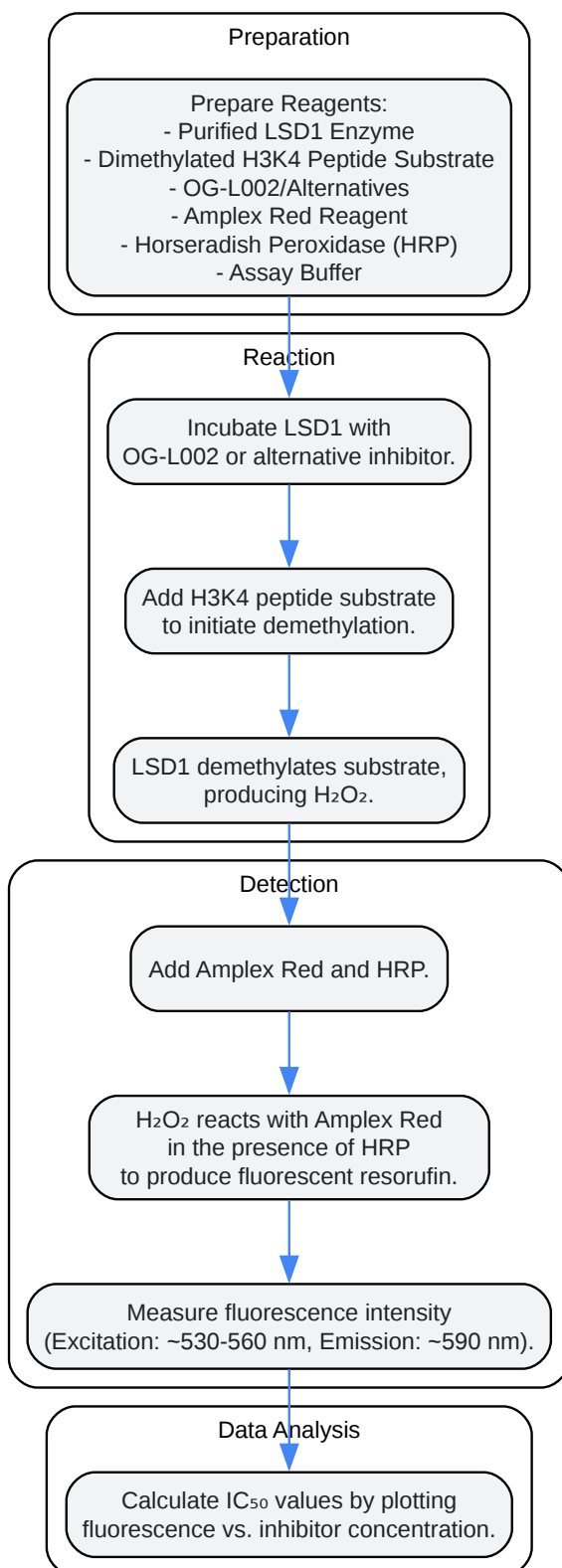
This guide provides a comprehensive comparison of **OG-L002 hydrochloride** with other alternative Lysine-Specific Demethylase 1 (LSD1) inhibitors, supported by experimental data from published findings. It is designed to assist researchers in replicating and expanding upon these studies.

Mechanism of Action of OG-L002 Hydrochloride

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). [1] By inhibiting LSD1, OG-L002 prevents the removal of methyl groups from these histone residues, leading to an increase in repressive chromatin marks, particularly H3K9me2. This epigenetic modification results in the transcriptional silencing of specific genes. A primary application of OG-L002 has been in the inhibition of herpes simplex virus (HSV) replication. During HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters, where it removes repressive histone marks to facilitate viral gene expression and replication.[1] [2] OG-L002 blocks this activity, leading to the suppression of HSV IE gene expression, thus inhibiting viral replication and reactivation from latency.[1][3]

Signaling Pathway of OG-L002 in HSV Inhibition





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the histone demethylase LSD1 blocks α -herpesvirus lytic replication and reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Published Findings on OG-L002 Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764183#replicating-published-findings-on-og-l002-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com